Pomalidomide-5'-C3-alkyne
Description
Pomalidomide-5'-C3-alkyne is a chemically modified derivative of pomalidomide, a third-generation immunomodulatory drug (IMiD) used in the treatment of multiple myeloma and myelodysplastic syndromes. The compound features an alkyne group (-C≡CH) introduced at the 5' position of the phthalimide ring via a three-carbon (C3) linker. This structural modification is designed to enable click chemistry applications, such as covalent conjugation with azide-containing biomolecules (e.g., proteins, antibodies, or fluorescent probes) for targeted drug delivery or molecular tracking in research settings .
Properties
Molecular Formula |
C18H17N3O4 |
|---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-(pent-4-ynylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C18H17N3O4/c1-2-3-4-9-19-11-5-6-12-13(10-11)18(25)21(17(12)24)14-7-8-15(22)20-16(14)23/h1,5-6,10,14,19H,3-4,7-9H2,(H,20,22,23) |
InChI Key |
JDLPLQVPRBJIQV-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-5’-C3-alkyne typically involves the alkylation of the aromatic amine group in pomalidomide with a suitable alkyne-containing reagent. This process can be achieved through various methods, including:
Alkylation with Propargyl Bromide: This method involves the reaction of pomalidomide with propargyl bromide in the presence of a base such as potassium carbonate. .
Click Chemistry: Another approach involves the use of click chemistry, where pomalidomide is first functionalized with an azide group, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne-containing reagent
Industrial Production Methods
Industrial production of pomalidomide-5’-C3-alkyne follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow chemistry to ensure consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-5’-C3-alkyne undergoes various chemical reactions, including:
Substitution Reactions: The alkyne group can participate in nucleophilic substitution reactions, particularly with halides.
Cycloaddition Reactions: The alkyne group is highly reactive in cycloaddition reactions, such as the CuAAC reaction mentioned earlier.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydride
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Catalysts: Copper(I) bromide for CuAAC reactions
Major Products
The major products formed from these reactions include various pomalidomide derivatives with different functional groups, which can be further utilized in targeted protein degradation and other applications .
Scientific Research Applications
Pomalidomide-5’-C3-alkyne has a wide range of scientific research applications:
Mechanism of Action
Pomalidomide-5’-C3-alkyne exerts its effects through multiple mechanisms:
Immunomodulation: Enhances T cell and natural killer cell-mediated immunity.
Antineoplastic Activity: Inhibits the proliferation and induces apoptosis of hematopoietic tumor cells.
Targeted Protein Degradation: The alkyne group allows for the conjugation of pomalidomide to other molecules, facilitating the targeted degradation of specific proteins via the cereblon (CRBN) pathway.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Pomalidomide-5'-C3-alkyne with structurally and functionally related compounds, including pomalidomide derivatives, impurities, and analogs like lenalidomide.
Table 1: Structural and Molecular Comparison
| Compound | Molecular Formula | Molecular Weight | CAS No. | Key Functional Groups/Modifications |
|---|---|---|---|---|
| This compound | Not provided | Not provided | Not provided | Alkyne group at 5' position, C3 linker |
| Pomalidomide | C₁₃H₁₁N₃O₄ | 273.25 | 19171-19-5 | Phthalimide, glutarimide |
| Pomalidomide Impurity 4 | C₅H₁₀N₂O₃ | 146.15 | 585-21-7 | Smaller backbone; lacks phthalimide ring |
| Pomalidomide Impurity 5 | C₁₃H₉N₃O₆ | 303.23 | 19171-18-7 | Oxidized phthalimide ring |
| 5-Hydroxy Lenalidomide | C₁₃H₁₃N₃O₄ | 275.26 | 1421593-78-3 | Hydroxyl group at 5' position |
Key Comparisons
Structural Modifications :
- This compound vs. Pomalidomide : The alkyne group in the former replaces hydrogen at the 5' position, enabling bioorthogonal chemistry. This contrasts with the unmodified phthalimide ring in pomalidomide, which is critical for CRBN binding .
- This compound vs. 5-Hydroxy Lenalidomide : Both compounds feature a 5' substitution (alkyne vs. hydroxyl), but lenalidomide derivatives generally exhibit reduced CRBN-binding affinity compared to pomalidomide analogs, impacting therapeutic potency .
Pharmacological Activity :
- Pomalidomide and its derivatives (e.g., Pomalidomide M10/M11) are optimized for proteolysis-targeting chimera (PROTAC) applications due to their high CRBN affinity. In contrast, impurities like Pomalidomide Impurity 4 (MW 146.15) lack the phthalimide ring necessary for this interaction, rendering them pharmacologically inactive .
Research Findings
- CRBN Binding : Modifications at the 5' position (e.g., hydroxyl, alkyne) reduce CRBN-binding efficiency compared to unmodified pomalidomide, as seen in lenalidomide derivatives .
- Stability : Alkyne-containing derivatives like this compound may exhibit enhanced stability in biological systems compared to hydroxylated analogs, which are prone to metabolic oxidation .
Limitations
The evidence lacks direct data on this compound’s pharmacokinetics or efficacy. Comparisons are inferred from structural analogs and impurities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
